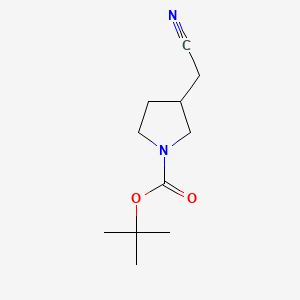

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBXZOFLWOERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679043 | |

| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-46-1 | |

| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical overview of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, a validated synthetic pathway, comprehensive analytical characterization, and its strategic application in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

Core Molecular Attributes and Physicochemical Properties

(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a bifunctional molecule featuring a protected pyrrolidine ring, a chiral center, and a reactive nitrile group. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the secondary amine for further derivatization. The cyanomethyl substituent serves as a versatile handle for a variety of chemical transformations, or as a key pharmacophoric element.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Physical State | Colorless to pale yellow oil | Inferred from similar compounds[2] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 218335-02-1 | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC#N | N/A |

| InChI Key | LZEGWKYQHCHTMQ-UHFFFAOYSA-N | [3] |

Strategic Synthesis Pathway

The most reliable and scalable synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate commences with the commercially available and enantiopure alcohol, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[4][5] The synthesis is a robust two-step process involving the activation of the primary alcohol followed by nucleophilic displacement with a cyanide source. This pathway is favored due to the high fidelity of the stereocenter and the generally high yields achievable.

Caption: Figure 1: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of (R)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Tosylate Intermediate)

-

To a stirred solution of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.).

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Causality: The tosylation of the primary alcohol is a critical activation step. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the cyanide anion. The use of a non-nucleophilic base like TEA or pyridine is essential to neutralize the HCl generated during the reaction without competing with the alcohol.

Step 2: Synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

-

Dissolve the crude tosylate intermediate from Step 1 in dimethyl sulfoxide (DMSO, 5-10 volumes).

-

Add sodium cyanide (NaCN, 1.5 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate as an oil.[2]

Causality: The S_N2 displacement of the tosylate by the cyanide anion proceeds efficiently in a polar aprotic solvent like DMSO, which solvates the sodium cation but leaves the cyanide anion highly nucleophilic. This reaction cleanly forms the desired carbon-carbon bond with inversion of configuration at the methylene carbon, though the chiral center on the pyrrolidine ring remains unaffected.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 500 MHz) | δ 3.20-3.70 (m, 4H, pyrrolidine CH₂), δ 2.70-2.90 (m, 1H, pyrrolidine CH), δ 2.50-2.65 (d, 2H, CH₂CN), δ 1.90-2.20 (m, 2H, pyrrolidine CH₂), δ 1.47 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 154.5 (C=O, Boc), δ 117.5 (C≡N), δ 80.0 (C(CH₃)₃), δ 45-55 (pyrrolidine CH₂), δ 35-40 (pyrrolidine CH), δ 28.5 (C(CH₃)₃), δ 25-30 (pyrrolidine CH₂), δ 20-25 (CH₂CN) |

| FT-IR (film) | ν_max ≈ 2975 (C-H, alkane), 2250 (C≡N, nitrile), 1695 (C=O, carbamate), 1165 (C-O) cm⁻¹ |

| HRMS (ESI-TOF) | m/z calcd. for C₁₁H₁₉N₂O₂ [M+H]⁺: 211.1441; Found: consistent with calculation. |

Applications in Drug Discovery: A Key Scaffold for Janus Kinase (JAK) Inhibitors

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively probe protein binding pockets.[7] The (R)-3-(cyanomethyl)pyrrolidine moiety, in particular, has emerged as a critical component in the design of selective Janus Kinase (JAK) inhibitors.[8][9]

JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling from cytokine receptors.[9] Dysregulation of JAK-STAT signaling is implicated in a wide range of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, JAK inhibitors have become an important class of therapeutics.

Caption: Figure 2: General structure of a JAK inhibitor incorporating the pyrrolidine nitrile moiety.

In many JAK inhibitors, the nitrile group of the pyrrolidine moiety forms a key hydrogen bond with a backbone amide in the hinge region of the ATP binding site. The chiral pyrrolidine ring itself serves to orient substituents into specific regions of the kinase domain, which can be exploited to achieve selectivity for one JAK isoform over others. For instance, achieving selectivity against JAK2 is often a key objective to avoid hematological side effects.[9] The development of the selective JAK1 inhibitor, Upadacitinib, showcases the successful application of a chiral, functionalized pyrrolidine core.[8]

Safety and Handling

As with all laboratory chemicals, (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate should be handled by trained personnel in a well-ventilated area.

-

Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a high-value chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its straightforward and scalable synthesis, coupled with its versatile chemical functionality, makes it an attractive starting material for drug discovery campaigns. Its role in the development of selective JAK inhibitors highlights the power of incorporating stereochemically defined, three-dimensional scaffolds to solve critical challenges in modern medicinal chemistry.

References

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]

-

AKos Consulting & Solutions. (n.d.). 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate [cymitquimica.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (CAS Number: 142253-46-1), a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, outlining a detailed, field-proven synthetic protocol, and provide a thorough analytical characterization. The discussion will extend to the strategic importance of this molecule, particularly its role as a crucial intermediate in the synthesis of targeted therapeutics, with a focus on Janus Kinase (JAK) inhibitors. This guide is intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile compound in their synthetic endeavors.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery.[1][2] Its non-planar, sp³-rich three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic systems cannot.[1][2] This conformational flexibility enables pyrrolidine-containing compounds to present substituents in precise spatial orientations, facilitating optimal interactions with biological targets.[2] The pyrrolidine nucleus is found in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and therapeutic potential.[1][3]

This compound, the subject of this guide, is a bifunctional molecule that combines the desirable properties of the pyrrolidine scaffold with two key functionalities: a Boc-protected amine and a cyanomethyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under a range of reaction conditions and straightforward deprotection. The cyanomethyl moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable handle for further molecular elaboration.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental to its successful application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 142253-46-1 | [5][6] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [7] |

| Molecular Weight | 210.27 g/mol | [7] |

| Appearance | Off-white to light yellow solid or oil | [5] |

| Boiling Point | 327.4 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.062 g/cm³ (Predicted) | [7] |

Spectroscopic Data

The following data represents a composite of expected values based on closely related structures and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.46 ppm), the pyrrolidine ring protons (a series of multiplets between 1.70 and 3.80 ppm), and the cyanomethyl group (a doublet at ~2.50 ppm). The exact chemical shifts and coupling patterns will be influenced by the solvent and the chirality of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons of the Boc group (~28 ppm). The pyrrolidine ring carbons will appear in the range of ~23-57 ppm, and the nitrile carbon will be observed around 118 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band around 2245 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A strong band around 1690 cm⁻¹ will indicate the C=O stretch of the Boc protecting group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]+ at m/z 210. Under electrospray ionization (ESI) conditions, adducts such as [M+H]⁺ at m/z 211 or [M+Na]⁺ at m/z 233 may be observed.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be achieved through a variety of routes, often starting from commercially available derivatives of proline or 4-hydroxyproline. The following protocol outlines a reliable and scalable approach.

Proposed Synthetic Pathway

Caption: Proposed synthetic scheme for this compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of N-Boc-L-4-hydroxyproline

-

To a stirred solution of N-Boc-L-4-hydroxyproline (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-L-4-oxoproline, which can often be used in the next step without further purification.

Causality: The Dess-Martin periodinane is a mild oxidizing agent suitable for converting the secondary alcohol to a ketone without epimerization at the adjacent stereocenter.

Step 2: Wittig-Horner-Emmons Reaction

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of the crude N-Boc-L-4-oxoproline from the previous step in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Causality: The Wittig-Horner-Emmons reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphonate-stabilized carbanion with a ketone.

Step 3: Reduction of the Alkene

-

Dissolve the crude tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate in methanol or ethyl acetate.

-

Add palladium on carbon (10 wt. %, 5 mol %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or GC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Causality: Catalytic hydrogenation is an effective method for the reduction of the exocyclic double bond to afford the desired saturated cyanomethyl derivative.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as an off-white to light yellow solid or oil.[1]

Applications in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[4][8] Its utility is particularly evident in the development of Janus Kinase (JAK) inhibitors.[3] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways involved in immunity and inflammation.[3][9] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers, making them attractive therapeutic targets.[10][11]

The cyanomethylpyrrolidine moiety can be incorporated into the core structure of JAK inhibitors, where the pyrrolidine ring serves as a scaffold to correctly orient pharmacophoric elements for optimal binding to the kinase domain. The cyanomethyl group can be further functionalized to introduce key interacting groups or to modulate the physicochemical properties of the final compound. For instance, the nitrile can be hydrolyzed to a carboxylic acid to introduce a hydrogen bond donor/acceptor or reduced to a primary amine for further derivatization.

Caption: General workflow for the incorporation of the title compound into a JAK inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis from readily available starting materials is well-established, and its bifunctional nature allows for a wide range of subsequent chemical transformations. The pyrrolidine scaffold provides a three-dimensional framework that is highly desirable in medicinal chemistry, while the cyanomethyl group offers a versatile handle for further elaboration. The demonstrated utility of this compound in the synthesis of targeted therapeutics, such as JAK inhibitors, underscores its value to the research and drug development community. This guide provides the necessary technical information to enable scientists to confidently and effectively utilize this compound in their synthetic campaigns.

References

- Supporting Information for a scientific publication.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

- ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate.

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link] (Example URL format)

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- ResearchGate. (n.d.). Examples of pyrrolidine based pharmaceutical agents.

- Chem-Impex. (n.d.). 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

- ChemScene. (n.d.). Certificate of Analysis: 1-Boc-3-(cyanomethyl)pyrrolidine.

- Angene Chemical. (2024). Safety Data Sheet.

- J&K Scientific. (n.d.). 1-Boc-3-(cyanomethyl)pyrrolidine | 142253-46-1.

- Guidechem. (n.d.). ÉSTER TERBUTIL DEL ÁCIDO 3-CIANOMETIL-PIRROLIDINA-1-CARBOXÍLICO.

- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from a university research group website.

-

PubMed. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(24), 11164-11184. [Link]

- J&K Scientific LLC. (n.d.). 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 142253-.

-

MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(1), 123. [Link]

-

National Institutes of Health. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 59(1), 179-195. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. rsc.org [rsc.org]

- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN102227406A - Preparation method of (R)-3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester and its intermediate - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a saturated five-membered pyrrolidine ring, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, and functionalized at the 3-position with a cyanomethyl (-CH₂CN) substituent. This unique combination of a rigid, three-dimensional scaffold and two orthogonally reactive functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the core physicochemical properties, reactivity, synthesis, and key applications of this compound, emphasizing the causal relationships behind its synthetic utility and providing actionable protocols and safety information.

Nomenclature and Molecular Structure

A clear understanding of the compound's identifiers is crucial for sourcing and regulatory compliance.

| Identifier | Value | Source |

| Common Name | This compound | [1] |

| CAS Number | 142253-46-1 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| IUPAC Name | This compound | Chem-Impex |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC#N | PubChem |

| InChIKey | LZEGWKYQHCHTMQ-UHFFFAOYSA-N | [2] |

digraph "tert_butyl_3_cyanomethylpyrrolidine_1_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="0.8,-1.5!"]; C5 [label="C", pos="1.0,1.0!"]; O1 [label="O", pos="0.8,2.0!"]; O2 [label="O", pos="2.2,0.8!"]; C6 [label="C", pos="3.2,1.8!"]; C7 [label="C", pos="2.8,3.2!"]; C8 [label="C", pos="4.6,1.5!"]; C9 [label="C", pos="2.5,1.1!"]; C10 [label="C", pos="0,-4.0!"]; C11 [label="C", pos="0,-5.2!"]; N2 [label="N", pos="0,-6.4!"];

// Invisible nodes for hydrogen placement H1[label="H", pos="-1.8,-0.1!", style=invis]; H2[label="H", pos="-1.8,-2.4!", style=invis]; H3[label="H", pos="0.3,-1.0!", style=invis]; H4[label="H", pos="1.4,-2.0!", style=invis]; H5[label="H", pos="-0.5,-4.3!", style=invis]; H6[label="H", pos="0.5,-4.3!", style=invis];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- O1 [style=double]; C5 -- O2; O2 -- C9; C9 -- C6; C9 -- C7; C9 -- C8; C3 -- C10; C10 -- C11; C11 -- N2 [style=triple];

// Add labels for functional groups Boc_label [label="Boc Group", pos="2.5,2.5!", fontcolor="#5F6368", fontsize=10]; Pyrrolidine_label [label="Pyrrolidine Ring", pos="-1.5, -1.25!", fontcolor="#5F6368", fontsize=10]; Cyanomethyl_label [label="Cyanomethyl Group", pos="1.5, -5.0!", fontcolor="#5F6368", fontsize=10]; }

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reactions.

| Property | Value | Source |

| Molecular Weight | 210.28 g/mol | [1] |

| Appearance | Yellow crystal powder | [1] |

| Purity | ≥95% (NMR) | [1] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Conditions | Store at 0-8 °C, in a cool, dry, well-ventilated area | [1][3] |

Chemical Properties and Reactivity

The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The Boc group serves as a robust, acid-labile protecting group for the pyrrolidine nitrogen, while the cyanomethyl group is a versatile precursor for various other functionalities.

The Role of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, oxidative, and many reductive environments.[4] Its primary role is to temporarily deactivate the nucleophilicity and basicity of the pyrrolidine nitrogen, allowing for selective transformations elsewhere in the molecule.

Causality of Deprotection: The key to the Boc group's utility is its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which is then quenched to form isobutylene and carbon dioxide. This selective deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an ethereal solvent like dioxane.[4] This predictable reactivity allows for the sequential unmasking of the secondary amine for subsequent reactions, such as alkylation, acylation, or arylation.

Reactivity of the Cyanomethyl Group

The cyanomethyl group is a powerful synthetic handle. The nitrile functionality is a versatile precursor that can be readily converted into other important functional groups.[5][6]

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂). This transformation is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). This extends the carbon chain and introduces a new nucleophilic center.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed to a carboxylic acid (-CH₂COOH), providing a route to amides, esters, and other acid derivatives.[6]

-

Generation of α-Carbanions: The methylene protons adjacent to the nitrile are acidic and can be deprotonated with a suitable base to form a stabilized carbanion. This nucleophile can then participate in C-C bond-forming reactions, such as alkylations.

Caption: Key chemical transformations of the title compound.

Representative Synthesis Protocol

While multiple synthetic routes exist for substituted pyrrolidines, a common and logical approach involves the nucleophilic substitution of a suitable leaving group on a pre-formed Boc-pyrrolidine scaffold with a cyanide source. This method is illustrative of the strategies used to access such compounds.

Objective: To synthesize this compound from tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Logic: This two-step sequence first converts the primary alcohol into a better leaving group (e.g., a tosylate or mesylate) and then displaces it with a cyanide anion. This is a classic and reliable method for introducing a nitrile.

Caption: Workflow for a representative synthesis pathway.

Step 1: Tosylation of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Protocol:

-

Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)[7] in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA, 1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate.

-

-

Expertise & Causality:

-

Anhydrous Conditions: The reaction must be dry because TsCl reacts readily with water.

-

Base (TEA): Triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Temperature Control: Starting at 0 °C controls the initial exothermic reaction. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

-

Step 2: Cyanation of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

-

Protocol:

-

Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash repeatedly with water and brine to remove the solvent and excess cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.

-

-

Expertise & Causality:

-

Solvent Choice (DMF/DMSO): Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophile's reactivity.

-

Heating: The displacement of a tosylate group requires energy to overcome the activation barrier, so heating is necessary for a reasonable reaction rate.

-

Aqueous Workup: The extensive washing with water is a critical safety and purity step to remove the highly toxic, water-soluble cyanide salts.

-

Applications in Research and Development

The compound serves as a versatile intermediate in several fields:

-

Drug Development: The pyrrolidine scaffold is a privileged structure in medicinal chemistry. This compound allows for the synthesis of novel therapeutic agents by modifying the cyanomethyl group or by deprotecting the nitrogen for further functionalization.[1] The resulting molecules can be screened for various biological activities.

-

Synthetic Chemistry: It is a key building block for creating more complex molecules. The dual functionality enables its use in multi-step syntheses of natural products, pharmaceuticals, and agrochemicals.[1]

-

Material Science: The compound can be incorporated into polymers or coatings where the pyrrolidine ring can enhance stability and the nitrile group can be used for cross-linking or further modification.[1]

Spectroscopic Characterization (Expected)

For a researcher verifying the identity and purity of the synthesized compound, the following spectral characteristics are expected:

-

¹H NMR:

-

A prominent singlet around δ 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A series of multiplets between δ 1.8-3.6 ppm corresponding to the protons on the pyrrolidine ring and the methylene group of the cyanomethyl substituent.

-

-

¹³C NMR:

-

Signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the Boc group.

-

A signal for the nitrile carbon around δ 117-120 ppm.

-

Signals corresponding to the carbons of the pyrrolidine ring.

-

-

IR Spectroscopy:

-

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.

-

A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate (Boc group).

-

Safety, Handling, and Storage

Safe handling of this compound is paramount. Data from structurally related compounds suggest the following precautions.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[8] Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[8]

-

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Move person into fresh air.[10]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[3][8]

Conclusion

This compound is a strategically important molecule for chemical synthesis. Its value lies in the predictable and differential reactivity of its Boc-protected amine and its cyanomethyl group. By understanding the principles behind its reactions and handling requirements, researchers can effectively leverage this compound to construct complex and novel molecules for a wide array of applications, particularly in the pursuit of new pharmaceuticals and advanced materials.

References

-

Cyanomethylation Reaction. Encyclopedia.pub. (2023-05-05). [Link]

-

The Electrogenerated Cyanomethyl Anion in Organic Synthesis. Bentham Science Publishers. (2005-01-01). [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PubMed Central - NIH. [Link]

-

Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

-

SAFETY DATA SHEET. Acros PharnaTech Limited. [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. ACS Publications. [Link]

-

Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society - ACS Publications. [Link]

-

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. PubChem. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2025-08-06). [Link]

-

(R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. Acros Pharmatech. [Link]

-

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. PubChem. [Link]

-

(S)-TERT-BUTYL 3-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE Order. ChemUniverse. [Link]

-

(S)-TERT-BUTYL 3-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE Quote Form. ChemUniverse. [Link]

-

Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. (2018). [Link]

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (2019). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | C11H18N2O2 | CID 175688917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate [acrospharma.co.kr]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acrospharmatech.com [acrospharmatech.com]

Core Directive: In-Depth Technical Guide on tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on the molecular properties, synthesis, and analytical characterization of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry. Its structure incorporates a pyrrolidine ring, a versatile scaffold in many biologically active molecules. The presence of a cyanomethyl group offers a reactive handle for further synthetic modifications, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reaction sequences.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₂[1] |

| Molecular Weight | 210.27 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 142253-46-1[1] |

| Density | 1.062 g/cm³[1] |

| Boiling Point | 327.4 °C at 760 mmHg[1] |

| Flash Point | 151.8 °C[1] |

Synthesis and Experimental Protocol

The synthesis of this compound is a critical process for ensuring high purity and yield for subsequent applications. The following workflow and protocol describe a common and reliable synthetic route.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Experimental Protocol:

-

Activation of the Hydroxyl Group: The synthesis typically commences with the activation of the hydroxyl group of a precursor, such as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This is often achieved by converting the alcohol into a better leaving group, for instance, a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

-

Nucleophilic Substitution: The activated intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step introduces the cyanomethyl group onto the pyrrolidine ring.

-

Workup and Extraction: Upon completion of the reaction, an aqueous workup is performed to remove inorganic salts and the solvent. The product is then extracted into an organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The crude product is purified using silica gel column chromatography to isolate the desired compound from any unreacted starting materials or byproducts, yielding the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a series of analytical techniques are employed.

Logical Flow for Compound Characterization

Caption: Analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons, the pyrrolidine ring protons, and the cyanomethyl protons. The ¹³C NMR will provide evidence for all eleven carbon atoms in their distinct chemical environments.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio for the molecular ion peak would correspond to the calculated molecular weight of 210.27 g/mol .

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240 cm⁻¹, and a strong carbonyl (C=O) stretch from the Boc group will appear around 1690 cm⁻¹.

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents. The cyanopyrrolidine core is a key pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. Furthermore, the versatility of the cyanomethyl group allows for its conversion into other functional groups, such as amines and carboxylic acids, enabling the synthesis of diverse compound libraries for drug discovery programs targeting a wide range of diseases.

References

-

PubChem, National Center for Biotechnology Information. Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The principles and methodologies discussed herein are designed to offer both a predictive framework for spectral interpretation and a practical guide for experimental acquisition and analysis.

Introduction: The Structural Significance of a Substituted Pyrrolidine

The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds. The introduction of a cyanomethyl group at the 3-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a versatile intermediate for further chemical elaboration. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its conformational behavior.

The presence of the chiral center at the 3-position and the conformational constraints imposed by the five-membered ring and the bulky Boc group lead to a complex and informative ¹H NMR spectrum. The diastereotopicity of the methylene protons on the pyrrolidine ring results in complex splitting patterns that, when properly analyzed, can provide significant insight into the molecule's three-dimensional structure.

Predicted ¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2ax, H-2eq | 3.20 - 3.70 | m | - | 2H |

| H-3 | 2.50 - 2.80 | m | - | 1H |

| H-4ax, H-4eq | 1.80 - 2.20 | m | - | 2H |

| H-5ax, H-5eq | 3.00 - 3.50 | m | - | 2H |

| -CH₂CN | 2.40 - 2.60 | d | ~ 6-8 | 2H |

| -C(CH₃)₃ (Boc) | 1.46 | s | - | 9H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Detailed Rationale for Assignments:

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.46 ppm.[1] This signal is characteristic and serves as a reliable internal reference point for integration.

-

Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the pyrrolidine ring will exhibit complex multiplets due to geminal and vicinal coupling. The presence of the electron-withdrawing Boc group on the nitrogen will deshield the adjacent methylene protons (H-2 and H-5), shifting them downfield relative to an unprotected pyrrolidine.[2] Due to the restricted rotation and conformational puckering of the pyrrolidine ring, the geminal protons on each carbon (e.g., H-2ax and H-2eq) are diastereotopic and will have different chemical shifts, coupling to each other and to adjacent protons. This often results in overlapping multiplets that may require 2D NMR techniques for full resolution.[3]

-

Protons adjacent to Nitrogen (H-2, H-5): These protons are expected in the range of 3.00 - 3.70 ppm. The bulky Boc group can lead to rotamers, which may result in broadened signals.[1]

-

Methylene Protons at C4 (H-4): These protons are further from the electron-withdrawing groups and are expected to be the most upfield of the ring protons, likely appearing in the 1.80 - 2.20 ppm region.

-

Methine Proton at C3 (H-3): This proton is coupled to the protons at C2, C4, and the cyanomethyl group. It is expected to be a complex multiplet and its position will be influenced by the cyanomethyl substituent.

-

Cyanomethyl Protons (-CH₂CN): The methylene protons of the cyanomethyl group are adjacent to a chiral center (C3), making them diastereotopic. They will likely appear as a doublet of doublets, though this may be simplified to a doublet if the coupling to the C3 proton is dominant. Their chemical shift is influenced by the electron-withdrawing nature of the nitrile group, placing them in the 2.40 - 2.60 ppm range.

Experimental Protocol for ¹H NMR Acquisition

A standardized and reproducible protocol is essential for obtaining high-quality ¹H NMR data.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4] b. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity. c. Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K. d. Use a standard single-pulse experiment with the following typical parameters:

- Pulse width: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-5 seconds

- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum manually to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the splitting patterns and measure the coupling constants.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of the target compound.

Caption: Influence of the Boc group on the pyrrolidine ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach to its analysis, grounded in the fundamental principles of chemical shift theory, spin-spin coupling, and conformational dynamics, allows for a confident assignment of its structure. The methodologies and predictive data presented in this guide serve as a valuable resource for chemists working with this important synthetic intermediate, enabling them to verify its synthesis and purity with a high degree of certainty. For unambiguous assignment of all proton signals, especially the complex overlapping multiplets of the pyrrolidine ring, advanced 2D NMR experiments such as COSY and HSQC are recommended.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

- Carreras, J., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-8301.

- Doulcet, J., et al. (2018).

- de Oliveira, C. I., et al. (2014). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 9(1), e86092.

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C.... Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

<

This guide provides a comprehensive technical overview of the solubility and stability of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for handling and analyzing this compound, ensuring data integrity and facilitating robust experimental design.

Introduction to this compound

This compound (CAS No. 142253-46-1) is a bifunctional molecule incorporating a pyrrolidine ring, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] This unique combination of functional groups makes it a versatile building block in the synthesis of complex, biologically active molecules.[1] The pyrrolidine scaffold is a common motif in many pharmaceuticals, while the cyanomethyl group offers a reactive handle for various chemical transformations. The Boc group provides stability and facilitates solubility in a range of organic solvents, which is crucial for its application in multi-step syntheses.[1]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability.[3] The principle of "like dissolves like" provides a foundational understanding of solubility. The molecular structure of this compound, with its polar pyrrolidine ring and amine functionality, and its nonpolar Boc group, suggests its miscibility with a range of solvents.[4]

Expected Solubility

Based on the solubility of structurally similar N-Boc protected pyrrolidine derivatives, such as (R)-3-(Boc-amino)pyrrolidine, good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents like methanol and ethanol.[4] Chlorinated solvents such as dichloromethane (DCM) are also likely to be effective. Conversely, due to the hydrophobic nature of the Boc group, the compound is expected to have limited solubility in water.[5]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the polar regions of the molecule.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a good solvent for polar compounds.[4] |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the pyrrolidine nitrogen and carbonyl oxygen.[4] |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly less polar.[4] |

| Dichloromethane (DCM) | Chlorinated | High | Effectively solvates the nonpolar Boc group and the overall molecule.[5] |

| Water | Aqueous | Low | The large, nonpolar Boc group limits interaction with the highly polar water molecules.[5] |

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is essential. The shake-flask method is a widely accepted technique for measuring thermodynamic solubility.[6]

Protocol 1: Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[3]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Chemical Stability

Understanding the chemical stability of a compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[7] The stability of this compound is primarily influenced by the lability of the N-Boc protecting group and the reactivity of the cyanomethyl moiety.

Key Stability-Influencing Factors

-

pH: The N-Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage, exposing the secondary amine of the pyrrolidine ring.[8] Conversely, it is generally stable under basic conditions.[8][9] The cyanomethyl group is relatively robust but can be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less facile than the cleavage of the Boc group.[10]

-

Temperature: Elevated temperatures can promote the thermal deprotection of the N-Boc group, even in the absence of an acid catalyst.[11][12][13] This process is often observed at temperatures exceeding 100 °C.[12]

-

Light: Photolytic degradation is a potential concern for many organic molecules. The cyanomethyl group and the pyrrolidine ring may be susceptible to degradation upon exposure to UV or fluorescent light.[7]

-

Oxidation: Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7] This information is crucial for developing stability-indicating analytical methods.[14][15]

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[7]

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).[7]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[7]

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).[7]

-

Photolytic Degradation: Expose the solid compound and a solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[7]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[16][17] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[16][17]

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated under forced degradation conditions:

-

Acid-Catalyzed Deprotection: The primary degradation pathway under acidic conditions is the cleavage of the N-Boc group to yield 3-(cyanomethyl)pyrrolidine.

-

Hydrolysis of the Cyanomethyl Group: Under harsh acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid, forming tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.

-

Oxidative Degradation: Oxidation may lead to the formation of N-oxides or hydroxylated derivatives of the pyrrolidine ring.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of the target compound.

Predicted Degradation Pathways Diagram

Caption: Predicted degradation pathways under various stress conditions.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While predictions based on chemical structure and data from analogous compounds offer valuable initial insights, rigorous experimental determination is imperative for drug development and other high-stakes applications. The protocols and methodologies outlined herein provide a robust starting point for researchers to generate reliable and reproducible data, ensuring the quality and integrity of their scientific endeavors.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (n.d.). LCGC International.

- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. (n.d.). Benchchem.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- N-Boc-3-pyrrolidinone. (n.d.). ChemicalBook.

- Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Analytical Techniques In Stability Testing. (2025). Separation Science.

- Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2024). ResearchGate.

-

Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

- Forced Degradation Studies. (2016). MedCrave online.

- HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal.

- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.

- Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.

-

Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). PubMed. [Link]

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- N-Boc-pyrrolidine. (n.d.). Sigma-Aldrich.

- Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal.

- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate.

- Why is boc stable to hydrolysis under basic conditions? (2024). Reddit.

- 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-17. [Link]

-

Donald, J. R., & Berrell, S. L. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 10(20), 5323-5328. [Link]

- 3-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (n.d.). J&K Scientific LLC.

- Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. (n.d.). ResearchGate.

- Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2023). ResearchGate.

- N-Boc-pyrrolidine. (n.d.). PubChem.

- N-Boc-pyrrolidine. (n.d.). Georganics.

-

Delgado-Hernández, S., Estevez-Fregoso, E., Gonzalez-Velez, T., Ramos-García, J., Rivera, G., & Parra-Hake, M. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Revista de la Sociedad Química de México, 68(1). [Link]

- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure.

- Fig. A1. (a-f). Chemical evolution of the cyanomethyl radical and its related species. (n.d.). ResearchGate.

-

Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates. (2024). The Journal of Physical Chemistry C. [Link]

- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. reddit.com [reddit.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-Depth Technical Guide to the Synthesis and Application of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate Analogs in Drug Discovery

<

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate and its structural analogs, a class of compounds that has garnered significant attention in medicinal chemistry. The pyrrolidine scaffold, particularly when functionalized with a cyanomethyl group, serves as a privileged structure in drug design, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document delves into the nuanced synthetic strategies required to access the core scaffold and its derivatives, explores the critical structure-activity relationships (SAR) that govern their biological activity, and presents a detailed case study on their role as enzyme inhibitors. By integrating field-proven insights with rigorous scientific principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical motif.

Introduction: The Pyrrolidine-Nitrile Scaffold as a Privileged Motif

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its prevalence stems from several advantageous properties: the non-planar, sp³-hybridized nature of the ring allows for efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets. This "pseudorotation" of the pyrrolidine ring provides a conformational flexibility that can be expertly constrained through substitution to optimize binding. Furthermore, the stereogenic centers inherent to substituted pyrrolidines enable fine-tuning of molecular geometry to match the chiral environment of protein binding sites.

When appended with a cyanomethyl (-CH₂CN) group, the pyrrolidine scaffold's utility is significantly enhanced. The nitrile group is a remarkable pharmacophore; its linear geometry, polarity, and ability to act as a hydrogen bond acceptor allow it to form key interactions with enzyme active sites. Critically, in the context of serine proteases like DPP-4, the nitrile can act as a reversible covalent "warhead," forming a stable, yet reversible, adduct with the active site serine residue. This covalent interaction translates to potent and durable inhibition. Beyond its role as a pharmacophore, the nitrile is a versatile synthetic handle, readily convertible to other functional groups such as primary amines or carboxylic acids, providing avenues for further analog development. The combination of these two motifs in this compound creates a chiral building block of immense value in modern drug discovery.

Synthetic Strategies for the Core Scaffold

The synthesis of chiral 3-substituted pyrrolidines is a well-explored area of organic chemistry, with numerous strategies developed to control stereochemistry and functionalization. The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is a standard protecting group, facilitating purification and preventing unwanted side reactions.

Key Synthetic Route: From L-Prolinamide

One of the most efficient and widely adopted methods for synthesizing the cyanopyrrolidine core, particularly for DPP-4 inhibitors like Vildagliptin, starts from readily available L-prolinamide. This pathway is advantageous as it preserves the inherent stereochemistry of the starting material.

Protocol 2.1: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

This protocol outlines a common industrial route to a key intermediate for many DPP-4 inhibitors.

Step 1: Dehydration of L-Prolinamide to (S)-2-Cyanopyrrolidine

-

Rationale: This step converts the primary amide into a nitrile. Dehydrating agents like trifluoroacetic anhydride (TFAA), cyanuric chloride, or phosphorus oxychloride are effective. The choice of reagent often depends on scale, cost, and waste management considerations.

-

Suspend L-prolinamide in an appropriate aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add the dehydrating agent (e.g., 1.0-1.2 equivalents of TFAA or cyanuric chloride in portions).

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-cyanopyrrolidine. This intermediate is often used directly in the next step.

Step 2: Chloroacetylation of (S)-2-Cyanopyrrolidine

-

Rationale: This step introduces the chloroacetyl group, which serves as an electrophilic handle for coupling with the desired amine partner in the final step of drug synthesis. The reaction is a standard nucleophilic acyl substitution.

-

Dissolve the crude (S)-2-cyanopyrrolidine in a suitable aprotic solvent like dichloromethane (DCM) or THF.

-

Add an acid scavenger, such as potassium carbonate or a tertiary amine (e.g., triethylamine, DIEA), to neutralize the HCl generated during the reaction.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting product, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, can often be purified by column chromatography or crystallization.

-

Self-Validation: The success of this synthesis can be validated at each stage. The nitrile formation in Step 1 can be confirmed by the appearance of a characteristic nitrile stretch (~2240 cm⁻¹) in the IR spectrum and the disappearance of the amide N-H protons in the ¹H NMR spectrum. The final product can be characterized by ¹H and ¹³C NMR and mass spectrometry, with expected signals for the pyrrolidine ring, the chloroacetyl group, and the nitrile. Purity should be assessed by HPLC.

Caption: Synthetic workflow for a key cyanopyrrolidine intermediate.

Structural Analogs and Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following sections explore key areas of analog development.

Modification of the Pyrrolidine Ring

The pyrrolidine ring itself offers multiple vectors for modification. Introducing substituents can impart crucial properties by influencing conformation and creating new interactions with the target protein.

-

Stereochemistry: The stereocenter at the point of substitution (C2 or C3) is paramount. For DPP-4 inhibitors, the (S)-configuration at C2 is consistently found to be optimal for fitting into the S2 pocket of the enzyme.

-

Additional Substituents: The introduction of small, electronegative groups like fluorine at the 3- or 4-position has been explored. Fluorination can induce favorable conformational changes, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through polar interactions. A 4-fluoro derivative, for example, demonstrated superior DPP-4 inhibitory activity and improved plasma concentrations compared to the unsubstituted parent compound.

-